Computed Log P as a Predictor of Resist Formulation Compatibility
Bis(3,4-di-tert-butoxyphenyl) sulfoxide exhibits a calculated octanol/water partition coefficient (log P) of 6.5 [1]. While direct head‑to‑head experimental log P data for close analogs under identical conditions are not available in the open literature, this value is substantially higher than typical diaryl sulfoxides. For class‑level context, diphenyl sulfoxide has an experimental log P of approximately 2.5–3.0, and even bis(4‑tert‑butoxyphenyl) sulfoxide is expected to have a lower log P due to the absence of the second tert‑butoxy group on each ring. The elevated log P of the 3,4‑disubstituted analog implies markedly higher solubility in non‑polar photoresist solvents such as propylene glycol monomethyl ether acetate (PGMEA) and better compatibility with hydrophobic matrix resins, which is critical for achieving uniform film formation and controlled acid diffusion in chemically amplified resists [1][2].
| Evidence Dimension | Octanol/water partition coefficient (log P) |
|---|---|
| Target Compound Data | Calculated log P = 6.5 |
| Comparator Or Baseline | Diphenyl sulfoxide: experimental log P ~2.5–3.0; other mono‑alkoxy diaryl sulfoxides: estimated log P <5 |
| Quantified Difference | >10³‑fold higher partition coefficient relative to unsubstituted diphenyl sulfoxide |
| Conditions | Computed value (Molaid); experimental log P of comparator from PubChem and literature estimates |
Why This Matters
A higher log P directly translates to better solubility in the organic casting solvents used in photoresist formulations, reducing the risk of phase separation and enabling higher PAG loading.
- [1] Molaid compound entry for Bis(3,4-di-tert-butoxyphenyl) sulfoxide (CAS 184291-72-3). https://www.molaid.com/MS_2222345 (accessed 2026-04-27). View Source
- [2] PubChem Compound Summary for Diphenyl sulfoxide, CID 66756. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/Diphenyl-sulfoxide (accessed 2026-04-27). View Source
